molecular formula C10H14NO4PS B12736059 Benzoic acid, 2-((aminoethoxyphosphinothioyl)oxy)-, methyl ester CAS No. 97586-78-2

Benzoic acid, 2-((aminoethoxyphosphinothioyl)oxy)-, methyl ester

Cat. No.: B12736059
CAS No.: 97586-78-2
M. Wt: 275.26 g/mol
InChI Key: WKNGQSZPKRQEPS-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((aminoethoxyphosphinothioyl)oxy)-, methyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, an aminoethoxyphosphinothioyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-((aminoethoxyphosphinothioyl)oxy)-, methyl ester typically involves multiple steps. One common method starts with the preparation of the benzoic acid derivative, followed by the introduction of the aminoethoxyphosphinothioyl group through a series of reactions involving reagents such as phosphorothioates and amines. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((aminoethoxyphosphinothioyl)oxy)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing functional groups, while reduction may produce simpler compounds with fewer functional groups.

Scientific Research Applications

Benzoic acid, 2-((aminoethoxyphosphinothioyl)oxy)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-((aminoethoxyphosphinothioyl)oxy)-, methyl ester involves its interaction with specific molecular targets. The aminoethoxyphosphinothioyl group can interact with enzymes or proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-methoxy-, methyl ester
  • Benzoic acid, 2-benzoyl-, methyl ester
  • Benzoic acid, 2-(isopropyl)oxy-, methyl ester

Uniqueness

What sets Benzoic acid, 2-((aminoethoxyphosphinothioyl)oxy)-, methyl ester apart from similar compounds is the presence of the aminoethoxyphosphinothioyl group. This unique functional group imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

97586-78-2

Molecular Formula

C10H14NO4PS

Molecular Weight

275.26 g/mol

IUPAC Name

methyl 2-[amino(ethoxy)phosphinothioyl]oxybenzoate

InChI

InChI=1S/C10H14NO4PS/c1-3-14-16(11,17)15-9-7-5-4-6-8(9)10(12)13-2/h4-7H,3H2,1-2H3,(H2,11,17)

InChI Key

WKNGQSZPKRQEPS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(N)OC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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